molecular formula C9H14ClN5O2 B2833806 4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid CAS No. 697230-48-1

4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid

Cat. No. B2833806
CAS RN: 697230-48-1
M. Wt: 259.69
InChI Key: QHOPNRLEVBMDGU-UHFFFAOYSA-N
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Description

The compound “4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid” is a complex organic molecule. It contains a butanoic acid group, which is a four-carbon carboxylic acid, attached to an amino group. This amino group is further attached to a 1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a chlorine atom and a dimethylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-triazine ring would likely contribute to the rigidity of the molecule, while the butanoic acid group could participate in hydrogen bonding. The chlorine atom and the dimethylamino group would add to the polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be polar due to the presence of several polar functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate further .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

4-[[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5O2/c1-15(2)9-13-7(10)12-8(14-9)11-5-3-4-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOPNRLEVBMDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid

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